molecular formula C4H6ClFN2 B2765856 2-Fluoro-1-methylimidazole;hydrochloride CAS No. 2248291-29-2

2-Fluoro-1-methylimidazole;hydrochloride

Cat. No.: B2765856
CAS No.: 2248291-29-2
M. Wt: 136.55
InChI Key: ZDYWFLCOSIBTLS-UHFFFAOYSA-N
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Description

2-Fluoro-1-methylimidazole hydrochloride is a fluorinated imidazole derivative with the chemical formula C₄H₅FN₂·HCl and a molecular weight of 136.56 g/mol (calculated by adding HCl to the base compound’s molecular weight of 100.09 g/mol, as per ). The compound features a fluorine atom at the 2-position and a methyl group at the 1-position of the imidazole ring, with the hydrochloride salt enhancing its stability and solubility in polar solvents. Key physical properties include a boiling point of 181.5°C (base compound), density of 1.17 g/cm³, and refractive index of 1.499 .

Properties

IUPAC Name

2-fluoro-1-methylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYWFLCOSIBTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylimidazole typically involves the fluorination of 1-methylimidazole. One common method is the photochemical cleavage of imidazole-diazonium fluoroborates. This process involves the diazotization of 2-aminoimidazole in the presence of sodium nitrite and aqueous tetrafluoroboric acid, followed by photochemical irradiation to replace the diazo group with a fluorine atom .

Industrial Production Methods: Industrial production of 2-Fluoro-1-methylimidazole;hydrochloride may involve large-scale diazotization and fluorination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methylimidazole;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.

    Cyclization Reactions: The compound can form more complex heterocyclic structures through intramolecular cyclization.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or organolithium compounds can facilitate nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted imidazoles can be formed.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring, potentially leading to saturated heterocycles.

Scientific Research Applications

2-Fluoro-1-methylimidazole;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylimidazole;hydrochloride is largely dependent on its interaction with biological targets. The fluorine atom can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
2-Fluoro-1-methylimidazole·HCl C₄H₅FN₂·HCl 136.56 181.5 1.17 F (position 2), CH₃ (position 1)
2-Methylimidazole C₄H₆N₂ 82.1 N/A N/A CH₃ (position 1)
2-(1-Naphthylmethyl)-2-imidazoline·HCl C₁₄H₁₄N₂·HCl 250.74 N/A N/A Naphthylmethyl
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole·HCl C₁₂H₁₄Cl₂N₂ 257.16 N/A N/A Cl, phenylethyl

Research Findings and Trends

  • Hydrochloride Salts: Compounds like 2-Fluoro-1-methylimidazole hydrochloride benefit from improved solubility and crystallinity, critical for drug formulation. However, they may release HCl under thermal stress, a common trait observed in related hydrochlorides (e.g., amitriptyline and ondansetron hydrochlorides) .

  • Fluorine Substitution: Fluorine at position 2 (as in the target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2-Methylimidazole. Similar effects are noted in fluorinated benzimidazoles ().

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